N-ethyl-2-(5-formyl-2-methoxyphenoxy)acetamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-(5-formyl-2-methoxyphenoxy)acetamide typically involves the reaction of 2-(5-formyl-2-methoxyphenoxy)acetic acid with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-(5-formyl-2-methoxyphenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination.
Major Products Formed
Oxidation: N-ethyl-2-(5-carboxy-2-methoxyphenoxy)acetamide.
Reduction: N-ethyl-2-(5-hydroxymethyl-2-methoxyphenoxy)acetamide.
Substitution: N-ethyl-2-(5-bromo-2-methoxyphenoxy)acetamide.
Scientific Research Applications
N-ethyl-2-(5-formyl-2-methoxyphenoxy)acetamide is widely used in scientific research, particularly in the following areas:
Chemistry: As a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Medicine: As a potential lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry: In the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of N-ethyl-2-(5-formyl-2-methoxyphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target molecule, inhibiting its activity or altering its function. This interaction can lead to various biological effects, depending on the target and the pathway involved .
Comparison with Similar Compounds
Similar Compounds
- N-ethyl-2-(4-formyl-2-methoxyphenoxy)acetamide
- N-(4-ethoxyphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide
- 2-(4-formyl-2-methoxyphenoxy)-N-(4-methoxyphenyl)acetamide
Uniqueness
N-ethyl-2-(5-formyl-2-methoxyphenoxy)acetamide is unique due to its specific structural features, such as the position of the formyl and methoxy groups on the phenoxy ring.
Properties
Molecular Formula |
C12H15NO4 |
---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
N-ethyl-2-(5-formyl-2-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C12H15NO4/c1-3-13-12(15)8-17-11-6-9(7-14)4-5-10(11)16-2/h4-7H,3,8H2,1-2H3,(H,13,15) |
InChI Key |
DAFAAGMCORDKGG-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)COC1=C(C=CC(=C1)C=O)OC |
Origin of Product |
United States |
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